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Introduction
Methyl 2-chlorophenylacetate (CAS No: 57486-68-7) is a significant chemical intermediate,

notably in the synthesis of pharmaceuticals such as the antiplatelet agent Clopidogrel. Its

molecular structure, comprising a chlorinated aromatic ring and an ester functional group,

presents a distinct spectroscopic fingerprint. For researchers in synthetic chemistry and drug

development, a comprehensive understanding of its spectral characteristics is paramount for

reaction monitoring, quality control, and structural verification.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Methyl 2-chlorophenylacetate. The interpretation

herein is grounded in fundamental spectroscopic principles, offering not just the data, but the

scientific rationale behind the spectral features.

Molecular Structure and Spectroscopic Overview
The structural formula of Methyl 2-chlorophenylacetate is C₉H₉ClO₂, with a molecular weight

of 184.62 g/mol .[1] The key structural features to be identified by spectroscopy are:

An ortho-substituted (1,2-disubstituted) benzene ring.

A methylene (-CH₂-) group.
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A methyl ester (-COOCH₃) functional group.

Each spectroscopic technique provides unique and complementary information to confirm this

structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR

spectroscopy identifies the functional groups based on their vibrational modes, and mass

spectrometry confirms the molecular weight and provides insight into the molecule's

fragmentation pattern.

Below is a diagram illustrating the molecular structure and the numbering convention used for

the subsequent spectral assignments.

Caption: Molecular structure of Methyl 2-chlorophenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic

molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we

can map the molecular skeleton and identify the connectivity of atoms.

(Disclaimer: The following NMR data are predicted values generated by reputable

cheminformatics software, as experimental data from open-access databases were not

available. These predictions provide a reliable basis for spectral interpretation.)

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their electronic environment, and their proximity to other protons. For Methyl 2-
chlorophenylacetate, we expect to see three main groups of signals: aromatic protons, the

methylene protons, and the methyl ester protons.
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Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic Protons (H3,

H4, H5, H6)
7.20 - 7.45 Multiplet 4H

Methylene Protons

(H7)
3.85 Singlet 2H

Methyl Protons (H9) 3.70 Singlet 3H

Interpretation and Expertise:

Aromatic Region (7.20 - 7.45 ppm): The signals for the four protons on the benzene ring

appear in the characteristic downfield region for aromatic protons. The electron-withdrawing

effect of the chlorine atom and the acetyl group deshields these protons. Their signals

overlap, resulting in a complex multiplet pattern, which is typical for ortho-substituted

benzene rings where the protons are not chemically equivalent and exhibit complex spin-

spin coupling.

Methylene Protons (3.85 ppm): The two protons of the CH₂ group (C7) are adjacent to both

the aromatic ring and the carbonyl group of the ester. This environment deshields them,

causing their signal to appear at approximately 3.85 ppm. As there are no adjacent protons,

the signal is a sharp singlet.

Methyl Protons (3.70 ppm): The three protons of the methyl group (C9) are attached to the

ester oxygen. This oxygen atom deshields the protons, shifting their signal downfield to

around 3.70 ppm. This signal is also a singlet as there are no neighboring protons to couple

with.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

With nine carbon atoms and expected symmetry, we anticipate observing eight distinct signals.
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Signal Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carbonyl, C8) 171.0

C-Cl (C2) 134.5

C-CH₂ (C1) 132.5

Aromatic CH (C4, C5) 129.0 - 131.0

Aromatic CH (C3, C6) 127.0 - 128.5

-OCH₃ (C9) 52.5

-CH₂- (C7) 39.0

Interpretation and Expertise:

Carbonyl Carbon (171.0 ppm): The ester carbonyl carbon (C8) is the most deshielded

carbon in the molecule due to the strong electron-withdrawing effect of the two adjacent

oxygen atoms, placing its signal far downfield.

Aromatic Carbons (127.0 - 134.5 ppm): The six carbons of the benzene ring resonate in the

typical aromatic region. The carbon directly bonded to the chlorine atom (C2) and the carbon

attached to the methylene group (C1) are the most downfield of the ring carbons due to

substitution effects. The remaining four CH carbons will have slightly different chemical

shifts, resulting in four distinct signals in this region.

Methyl Carbon (52.5 ppm): The carbon of the methoxy group (C9) is deshielded by the

attached oxygen, causing it to appear around 52.5 ppm.

Methylene Carbon (39.0 ppm): The benzylic methylene carbon (C7) appears furthest upfield

among the sp²-hybridized carbons, influenced by its position between the aromatic ring and

the carbonyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific vibrational frequencies.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3060 C-H Stretch Aromatic

~2950 C-H Stretch Aliphatic (CH₂ and CH₃)

~1740 C=O Stretch Ester

~1600, ~1480 C=C Stretch Aromatic Ring

~1250 C-O Stretch Ester

~750 C-H Bend (out-of-plane) Ortho-disubstituted Aromatic

~700 C-Cl Stretch Aryl Halide

Interpretation and Expertise:

The IR spectrum of Methyl 2-chlorophenylacetate is dominated by a very strong, sharp

absorption band around 1740 cm⁻¹, which is highly characteristic of the carbonyl (C=O) stretch

in an ester. The presence of aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H

stretching just below 3000 cm⁻¹ confirms the presence of both ring and alkyl protons. The

strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for two

adjacent hydrogens on a benzene ring, providing strong evidence for ortho-substitution.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184. Due to the natural

abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z = 186 with

an intensity of approximately one-third that of the M⁺ peak. This M/M+2 ratio is a definitive

signature of a molecule containing one chlorine atom.

Base Peak (m/z = 125): The most abundant fragment (base peak) is expected at m/z = 125.

This corresponds to the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), forming the
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stable 2-chlorobenzyl cation.

Other Key Fragments:

m/z = 149: Loss of a chlorine atom (•Cl, 35 Da).

m/z = 90/89: The 2-chlorobenzyl cation (m/z 125) can lose a chlorine atom to form a

tropylium-like ion at m/z 90, or subsequently lose a hydrogen to give the highly stable

tropylium cation at m/z 89.

Proposed MS Fragmentation Pathway

[C₉H₉ClO₂]⁺˙
m/z = 184/186

Loss of •COOCH₃

(59 Da)

-59

Loss of •Cl
(35 Da)

-35

[C₇H₆Cl]⁺
2-Chlorobenzyl Cation
m/z = 125 (Base Peak)

[C₉H₉O₂]⁺
m/z = 149

Loss of •Cl

-35

[C₇H₆]⁺˙
m/z = 90

Click to download full resolution via product page
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Caption: Proposed key fragmentation steps for Methyl 2-chlorophenylacetate.

Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon rigorous and standardized

experimental protocols.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 10-20 mg of Methyl 2-
chlorophenylacetate into a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-

d, CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution

directly into a 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock

onto the deuterium signal of the solvent and the magnetic field will be shimmed to ensure

homogeneity.

Data Acquisition: Acquire the ¹H spectrum (typically 8-16 scans) and the ¹³C spectrum

(typically 1024 or more scans, depending on concentration and instrument sensitivity) using

standard acquisition parameters.

Caption: Standard workflow for NMR analysis.

FT-IR Spectroscopy Protocol (ATR Method)
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take

a background spectrum of the empty crystal. This will be automatically subtracted from the

sample spectrum.

Sample Application: Place a single drop of liquid Methyl 2-chlorophenylacetate directly

onto the center of the ATR crystal.
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Data Acquisition: Lower the press arm to ensure good contact between the sample and the

crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-

400 cm⁻¹.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, lint-free tissue.

GC-MS Protocol
Sample Preparation: Prepare a dilute solution of Methyl 2-chlorophenylacetate (~1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup: Use a gas chromatograph equipped with a standard nonpolar capillary

column (e.g., DB-5ms). Set an appropriate temperature program to separate the analyte

from the solvent and any impurities (e.g., initial temperature of 70°C, ramp to 280°C).

Injection: Inject 1 µL of the prepared sample into the GC inlet.

Mass Spectrometry: The mass spectrometer is typically operated in Electron Ionization (EI)

mode at 70 eV. Data is collected across a mass range of m/z 40-450.

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the analyte at

a specific retention time. The mass spectrum corresponding to this peak is then analyzed for

its molecular ion and fragmentation pattern.

Conclusion
The combination of NMR, IR, and MS provides an unambiguous structural confirmation of

Methyl 2-chlorophenylacetate. The ¹H and ¹³C NMR spectra define the carbon-hydrogen

framework, the IR spectrum confirms the presence of the characteristic ester and ortho-

substituted aromatic functionalities, and the mass spectrum verifies the molecular weight and

reveals a predictable fragmentation pattern, including the tell-tale isotopic signature of a

chlorinated compound. These datasets, supported by the robust methodologies described,

form a foundational reference for any scientist working with this important chemical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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